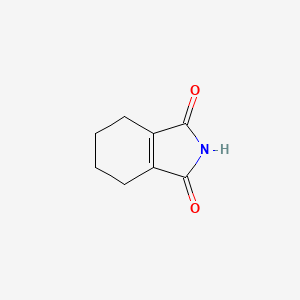

3,4,5,6-Tetrahydrophthalimide

説明

Historical Context and Evolution of Tetrahydrophthalimide Research

Research into 3,4,5,6-Tetrahydrophthalimide (THPI) has evolved significantly since its initial synthesis. Early methods for its preparation involved the reaction of 3,4,5,6-tetrahydrophthalic anhydride (B1165640) with reagents like urea (B33335) or ammonia (B1221849) at high temperatures. google.com A process reported in 1952 involved heating the anhydride with urea to 155-160°C. google.com Over time, research focused on improving the efficiency and purity of synthesis for commercial applications, leading to the development of patented processes designed to produce high-purity THPI in high yields, reflecting its growing industrial importance. google.com

Significance of the Tetrahydrophthalimide Core Structure in Chemical Synthesis and Biological Activity

The this compound scaffold is a versatile building block in organic synthesis and a key pharmacophore contributing to the biological activity of its derivatives. chemmethod.com

In Chemical Synthesis:

Agrochemicals: It is a crucial intermediate for producing herbicides and insecticides. ontosight.aigoogle.com The synthesis of N-substituted derivatives has led to potent herbicides that inhibit protoporphyrinogen (B1215707) oxidase (PPO). acs.org

Polymers: The imide structure is used in the synthesis of polymers like polyimides, which are valued for their high thermal stability. ontosight.ai

Pharmaceuticals: It serves as an intermediate in the creation of various pharmaceutical compounds. ontosight.ai

In Biological Activity: The core structure imparts specific properties that are crucial for biological interactions. The partially saturated cyclohexane (B81311) ring increases the lipophilicity of its derivatives compared to fully aromatic phthalimides. This enhanced lipophilicity can improve membrane permeability, a key factor in the efficacy of herbicides.

Derivatives of THPI have demonstrated a range of biological activities:

Herbicidal Activity: N-substituted phenyl-3,4,5,6-tetrahydrophthalimides are a major class of PPO-inhibiting herbicides. acs.org Studies have shown that substituents on the phenyl ring significantly influence the herbicidal activity against various weed species. acs.orgkoreascience.kr

Antimicrobial Activity: Certain synthesized derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. chemmethod.com

Phytotoxicity: The compound and its derivatives can influence plant processes like desiccation and the abscission (shedding) of leaves, a property that can be utilized in agricultural management.

Table 2: X-ray Crystallographic Data for this compound This table presents structural data obtained from X-ray diffraction analysis.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| Unit Cell Parameter (a) | 8.92 Å | |

| Unit Cell Parameter (b) | 12.45 Å | |

| Unit Cell Parameter (c) | 7.36 Å | |

| Cyclohexene (B86901) Ring Conformation | Half-chair | |

| Imide Group-Cyclohexene Dihedral Angle | 3.8° | |

| C=O Bond Length | 1.214 ± 0.003 Å | |

| N–C(cyclohexene) Bond Length | 1.467 ± 0.005 Å |

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a primary focus on developing novel derivatives with enhanced and specific functionalities.

Advanced Herbicide Development: A major trend is the rational design and synthesis of new THPI derivatives as potent and selective herbicides. acs.org Researchers are introducing various heterocyclic moieties, such as oxadiazole and thiadiazole, to the core structure to discover new lead compounds with high efficacy against broadleaf weeds and improved crop safety. acs.org

Biomarker and Analytical Methods: As a stable metabolite of captan (B1668291), THPI is crucial in toxicology and environmental science. researchgate.net Ongoing research involves developing and validating sensitive analytical methods, like gas chromatography-mass spectrometry (GC-MS), to quantify THPI in biological and environmental samples, thereby monitoring human exposure and environmental contamination.

Novel Materials and Applications: An emerging area of interest is the incorporation of THPI derivatives into advanced materials. For example, hydrogels containing these derivatives are being explored for potential applications in drug delivery and cell-based therapies, leveraging their biocompatibility and potential for controlled release. Furthermore, research into bio-based polymers derived from THPI highlights a move towards sustainable materials. chemmethod.comchemmethod.com

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound A summary of key signals from Nuclear Magnetic Resonance spectroscopy in DMSO-d₆.

| Nucleus | Chemical Shift (δ ppm) | Description | Source |

| ¹H | 1.79–1.86 | Multiplet, 4H (H-4 and H-5) | |

| ¹H | 2.40–2.45 | Multiplet, 4H (H-3 and H-6) | |

| ¹H | 10.82 | Broad singlet, 1H (Imide NH) | |

| ¹³C | 25.1 | C-4 and C-5 | |

| ¹³C | 176.4 | Carbonyl carbons (C=O) |

Conceptual Frameworks Guiding Research on Cyclic Imides

Research on this compound and other cyclic imides is guided by several key conceptual frameworks that integrate chemistry, biology, and materials science.

Structure-Activity Relationship (SAR): This is a fundamental framework, particularly in agrochemical and medicinal chemistry. SAR studies systematically modify the chemical structure of the THPI core—for instance, by adding different substituents at various positions—and evaluate how these changes affect biological activity, such as herbicidal potency. acs.org This allows for the optimization of compounds for specific targets.

Bioisosterism and Rational Drug Design: Researchers employ bioisosteric replacement strategies to design new molecules. acs.org This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing the desired activity or reducing unwanted effects. This approach was used to introduce oxadiazole/thiadiazole moieties into the THPI structure to create novel PPO inhibitors. acs.org

Supramolecular Chemistry: The study of noncovalent interactions is another guiding framework. Research into cyclic aromatic imides explores how weak interactions, such as hydrogen bonding and π-π stacking, can direct the assembly of molecules into well-defined supramolecular organic frameworks. acs.org Understanding these interactions is crucial for designing crystalline materials and solvates with specific properties. acs.org

Targeted Protein Degradation: A sophisticated and modern conceptual framework involves the role of cyclic imides in cellular processes. Recent discoveries have identified C-terminal cyclic imides as natural "degrons," or degradation signals, that are recognized by the E3 ligase substrate receptor cereblon (CRBN). researchgate.net This framework positions cyclic imides as key players in targeted protein degradation, a cutting-edge area of therapeutic research. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJWMGOTLUUGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963771 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-86-9, 27813-21-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRAHYDROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R239Q5JK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3,4,5,6 Tetrahydrophthalimide

Established Synthetic Routes to 3,4,5,6-Tetrahydrophthalimide

The classical and most direct methods for the preparation of this compound utilize 3,4,5,6-tetrahydrophthalic anhydride (B1165640) as the starting material and react it with different ammonia (B1221849) sources. These methods are well-documented and form the basis of industrial production.

Synthesis from 3,4,5,6-Tetrahydrophthalic Anhydride and Urea (B33335)

A common laboratory and industrial method for the synthesis of imides involves the fusion of the corresponding anhydride with urea. In this process, 3,4,5,6-tetrahydrophthalic anhydride is heated with urea, which serves as a convenient solid source of ammonia at elevated temperatures. The reaction typically proceeds at temperatures between 155°C and 160°C. google.com The initial reaction involves the thermal decomposition of urea to ammonia and isocyanic acid. The in-situ generated ammonia then reacts with the anhydride to form the imide. A general representation of this reaction is the heating of phthalic anhydride with urea, which froths and then solidifies to form phthalimide (B116566). scribd.com This method is advantageous as it avoids the handling of gaseous or aqueous ammonia. The resulting this compound can then be purified by recrystallization from a suitable solvent, such as benzene. google.com

Synthesis from 3,4,5,6-Tetrahydrophthalic Anhydride and Aqueous Ammonia

The reaction of 3,4,5,6-tetrahydrophthalic anhydride with aqueous ammonia is another established route for the synthesis of this compound. This process is typically carried out at elevated temperatures, generally in the range of 110°C to 160°C. google.com The concentration of the aqueous ammonia solution is a key parameter and is often in the range of 10 to 35% by weight. google.com The reaction involves the initial formation of the ammonium (B1175870) salt of the corresponding dicarboxylic acid, which upon heating, dehydrates to form the cyclic imide. The water formed during the reaction is typically removed to drive the equilibrium towards the product. This can be achieved by conducting the reaction at a temperature that allows for the distillation of water, sometimes as an azeotropic mixture if a suitable solvent is used. The reaction is generally completed within 2 to 10 hours. google.com

Synthesis from 3,4,5,6-Tetrahydrophthalic Anhydride and Ammonia Gas

Direct reaction with ammonia gas is also a viable method for the production of this compound. This gas-phase or melt-phase reaction is conducted by passing ammonia gas over or through molten 3,4,5,6-tetrahydrophthalic anhydride. The reaction is typically carried out at temperatures ranging from 145°C to 152°C. google.com This method offers the advantage of a solvent-free process, which can simplify product isolation and reduce waste. The control of the ammonia flow rate and reaction temperature is crucial to ensure complete conversion and to minimize side reactions.

Table 1: Comparison of Established Synthetic Routes to this compound

| Reactant | Nitrogen Source | Typical Temperature Range (°C) | Key Parameters | Reference |

| 3,4,5,6-Tetrahydrophthalic Anhydride | Urea | 155 - 160 | Fusion reaction, solid ammonia source. | google.com |

| 3,4,5,6-Tetrahydrophthalic Anhydride | Aqueous Ammonia | 110 - 160 | Ammonia concentration (10-35 wt%), removal of water. | google.com |

| 3,4,5,6-Tetrahydrophthalic Anhydride | Ammonia Gas | 145 - 152 | Gas flow rate, solvent-free conditions. | google.com |

Synthesis involving Phthalic Anhydride and 4-Chloroaniline (for N-substituted derivatives)

The synthesis of N-substituted imides can be achieved by reacting an anhydride with a primary amine. For the preparation of N-(4-chlorophenyl)-3,4,5,6-tetrahydrophthalimide, 3,4,5,6-tetrahydrophthalic anhydride is reacted with 4-chloroaniline. This condensation reaction is typically carried out in a solvent at temperatures ranging from 20°C to 200°C, with a preferred range of 40°C to 150°C. google.com Suitable solvents for this reaction include lower fatty acids, such as glacial acetic acid or propionic acid, or aprotic solvents. When using an aprotic solvent, a water separator is often employed to remove the water formed during the reaction, thereby driving the reaction to completion. google.com This method provides a direct route to N-aryl substituted tetrahydrophthalimides.

N-Alkylation of Tetrahydrophthalimide Salts with Alkyl Halides

N-alkylation of the pre-formed this compound is a versatile method for the synthesis of a wide range of N-substituted derivatives. This reaction is analogous to the well-known Gabriel synthesis of primary amines. The process typically involves the deprotonation of this compound with a base to form the corresponding tetrahydrophthalimide salt, which is then reacted with an alkyl halide. Strong bases such as alcoholates or metal hydrides can be used in aprotic solvents like toluene (B28343) or tetrahydrofuran. google.com Alternatively, the reaction can be performed in a two-phase system using a phase-transfer catalyst. google.com In this case, bases like sodium or potassium carbonate, or sodium, potassium, barium, or calcium hydroxide (B78521) can be utilized. google.com Phase-transfer catalysts, such as crown ethers (e.g., 15-crown-5 (B104581) or 18-crown-6) or quaternary ammonium salts, facilitate the transfer of the tetrahydrophthalimide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. google.com

Advanced Synthetic Strategies and Derivatization

Beyond the established routes, advanced synthetic methodologies are being developed to improve efficiency, yield, and environmental friendliness, as well as to access novel derivatives of this compound. These strategies often involve the use of catalysts or novel reaction media.

Recent advancements in the synthesis of phthalimide derivatives, which can be conceptually applied to their tetrahydro counterparts, include transition metal-catalyzed reactions. For instance, copper-catalyzed systems have been developed for the construction of phthalimide derivatives through the oxidation of arene-fused cyclic amines. nih.gov Such catalytic approaches may offer milder reaction conditions and broader substrate scope.

Metal-free synthetic routes are also gaining attention due to their greener appeal. nih.gov These methods can employ organocatalysts, or acid or base catalysis, and are often more cost-effective and less toxic than their metal-catalyzed counterparts.

Furthermore, the derivatization of the this compound scaffold is an active area of research. Functionalization can be directed at the nitrogen atom, as described in the N-alkylation section, or at the cyclohexene (B86901) ring. The double bond in the ring offers a site for various chemical transformations, such as halogenation, epoxidation, or dihydroxylation, leading to a wide array of new compounds with potentially interesting chemical and biological properties. The development of selective and efficient methods for these transformations is a key focus of modern organic synthesis.

Synthesis of N-Substituted Tetrahydrophthalimide Derivatives

The modification of the imide nitrogen of this compound allows for the introduction of a wide array of functional groups, leading to derivatives with tailored properties.

N-Hydroxymethyltetrahydrophthalimide Synthesis

N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide is a key intermediate that can be synthesized through the reaction of this compound with formaldehyde. This reaction is a classic example of N-alkylation of an imide. The synthesis typically involves treating this compound with an aqueous solution of formaldehyde, often in the presence of a base or under neutral conditions, to facilitate the addition of the hydroxymethyl group to the nitrogen atom. The general process for preparing the parent this compound involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia or a source of ammonia, such as urea. google.com

Aminoacetylenic Tetrahydrophthalimide Analogues via Alkylation and Mannich Reaction

The synthesis of aminoacetylenic tetrahydrophthalimide analogues can be approached through alkylation or Mannich-type reactions.

Alkylation: This method involves the reaction of the potassium salt of this compound (potassium tetrahydrophthalimide) with a haloaminoalkyne. The nucleophilic imide anion displaces the halide to form the desired N-substituted product. For instance, reaction with a propargylamine (B41283) derivative bearing a leaving group would yield an N-propargyltetrahydrophthalimide.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), formaldehyde, and a primary or secondary amine. oarjbp.comresearchgate.netnih.govnih.gov To introduce an acetylenic moiety, a terminal alkyne can be used as one of the components in what is known as an A3 coupling (Aldehyde-Alkyne-Amine) reaction, which is a type of Mannich reaction. A plausible route for an aminoacetylenic derivative would involve a variation of this reaction where the imide nitrogen acts as the nucleophile.

Synthesis of N-creatinyltetrahydrophthalimide

The synthesis of N-creatinyltetrahydrophthalimide would involve the formation of an amide bond between the carboxylic acid group of creatine (B1669601) and the nitrogen atom of a modified tetrahydrophthalimide, or more directly, the reaction of creatine with 3,4,5,6-tetrahydrophthalic anhydride. Creatine, being an amino acid derivative, possesses both a carboxylic acid and a guanidino group. rsc.orgunirioja.esacs.org The reaction with an anhydride would lead to the opening of the anhydride ring by the amino group of creatine, followed by cyclization to form the imide linkage. This would result in a molecule where the creatine moiety is attached to the nitrogen of the tetrahydrophthalimide ring through its amino group, with the carboxylic acid of creatine remaining.

Derivatives containing Oxadiazole/Thiadiazole Moieties

Several studies have reported the synthesis of this compound derivatives incorporating oxadiazole or thiadiazole rings, which are known for their diverse biological activities. luxembourg-bio.com The general synthetic strategy involves a multi-step sequence.

A common pathway begins with the preparation of a tetrachlorophthalimidyl acetohydrazide intermediate. This is achieved by first reacting 3,4,5,6-tetrachlorophthalic anhydride with urea to form 3,4,5,6-tetrachlorophthalimide. This is then treated with ethyl chloroacetate (B1199739) to yield the corresponding ester, which is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to produce the acetohydrazide. luxembourg-bio.com

This key intermediate is then used to construct the five-membered heterocyclic rings. For example, treatment with carbon disulfide in an alkaline medium can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. Alternatively, reaction with phenyl isothiocyanate can be used to generate a thiadiazole moiety. luxembourg-bio.com Another approach involves the cyclodehydration of semicarbazides, which can be prepared from the reaction of hydrazides and isothiocyanates. nih.gov

A recent study detailed the synthesis of novel tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties, starting from intermediates that are then linked to the tetrahydrophthalimide core. The following table summarizes some of the synthesized derivatives and their properties.

| Compound ID | Heterocyclic Moiety | Molecular Formula | Melting Point (°C) | Yield (%) |

| A20 | 1,2,4-Oxadiazole | C24H18F2N3O5Cl | 153-155 | 36 |

| B11 | 1,3,4-Oxadiazole | C23H18FN2O4Cl | 134-136 | 75 |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in the synthesis of phthalimides and their derivatives, offering milder reaction conditions and improved efficiency. Palladium-catalyzed reactions are particularly prominent. researchgate.netgoogle.com

One key catalytic step in the synthesis of the this compound precursor is the isomerization of 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA) to 3,4,5,6-tetrahydrophthalic anhydride (Δ¹-THPA). This isomerization can be efficiently achieved using a palladium catalyst in conjunction with an inorganic salt or a sulfur compound. thepharmajournal.com

Furthermore, palladium-catalyzed carbonylation reactions of ortho-dihaloarenes with amines and carbon monoxide provide a direct route to N-substituted phthalimides. researchgate.net While many examples focus on aromatic phthalimides, the principles are applicable to their saturated analogues. Various palladium catalysts, often with specific ligands, have been developed to promote these transformations. For instance, palladium catalysts with imidazole (B134444) ligands have shown high efficiency in the aminocarbonylation of 1,2-diiodoarenes. researchgate.net

Copper catalysts have also been employed in the synthesis of phthalimide derivatives through the oxidation of arene-fused cyclic amines. researchgate.net

Green Chemistry Principles in Tetrahydrophthalimide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govresearchgate.net These principles are increasingly being applied to the synthesis of fine chemicals, including this compound and its derivatives.

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, for instance, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, or performing reactions under solvent-free conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. Palladium and copper catalysts are examples of this principle in action for phthalimide synthesis. researchgate.netthepharmajournal.com

Waste Prevention: Designing syntheses to prevent waste rather than treating or cleaning up waste after it has been created. One-pot syntheses and cascade reactions contribute to this goal.

A patent for a related compound, 3,4,5,6-tetrafluoro-N-methylphthalimide, describes a "green synthesis process" that utilizes a phase transfer catalyst to achieve the reaction at a lower temperature and in a shorter time, resulting in high purity and yield, which allows for continuous industrial production. This highlights the potential for applying similar green principles to the synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 3,4,5,6 Tetrahydrophthalimide

Mechanistic Studies of Hydrolysis and Degradation

The stability of the imide ring in 3,4,5,6-tetrahydrophthalimide is highly dependent on pH. Both acidic and basic conditions can promote the cleavage of the C-N bonds within the ring, leading to its opening and the formation of dicarboxylic acid derivatives.

Under alkaline conditions, the hydrolysis of the imide ring is a prominent reaction. The mechanism involves a base-catalyzed opening of the cyclic imide moiety. researchgate.net This process is characteristic of imides and amides, where the hydroxide (B78521) ion acts as a nucleophile.

The rate of hydrolysis is influenced by the concentration of the hydroxide ions. Studies on maleimide (B117702) have shown that both the ionized and un-ionized forms of the imide can be involved in the hydrolysis process, with the nucleophilic attack of OH- on the carbonyl carbon being a rate-determining step. nih.gov

In an acidic environment, the cleavage of the imide ring is also facilitated. The general mechanism for acid-catalyzed hydrolysis of amides and imides involves the initial protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com

This attack results in the formation of a tetrahedral intermediate. mdpi.comnih.gov Following proton transfer and elimination of the amine group as a leaving group, the ring is cleaved. For related N-substituted phthalimides, studies have shown that the rate of acidic hydrolysis increases with the concentration of the acid. researchgate.net The degradation of the fungicide captan (B1668291) into tetrahydrophthalimide (THPI) has been observed to be facilitated by the acidic conditions found in wine, highlighting the role of acid in the transformation of related structures. nih.gov Kinetic analyses of similar N-phenylimide herbicides have indicated that the acid-catalyzed cleavage of the amide bond can be an intramolecular reaction involving the undissociated form of a carboxyl group in an intermediate anilic acid derivative. researchgate.net

This compound is frequently identified as a metabolite in the environmental degradation of certain pesticides, particularly dicarboximide fungicides. researchgate.net Its formation and subsequent breakdown are key aspects of the environmental fate of these parent compounds. The degradation pathways are influenced by abiotic factors like sunlight (photodegradation) and pH, as well as biotic factors such as microbial activity. nih.govresearchgate.net

Microorganisms play a crucial role in the breakdown of this compound and its precursors. A fungal strain, Neocosmospora sp. AF3, isolated from pesticide-contaminated fields, has demonstrated high efficiency in degrading the pyrethroid insecticide tetramethrin (B1681291). nih.gov The metabolic pathway involves the initial hydrolysis of tetramethrin's ester bond, which releases the alcohol moiety containing the tetrahydrophthalimide structure. nih.gov This initial step is critical for detoxification and prepares the molecule for further degradation. nih.gov The same fungal strain was also found to be effective in degrading a range of other pyrethroid pesticides. nih.gov

The biodegradation of pesticides containing the this compound moiety leads to a series of intermediate metabolites. In the degradation of tetramethrin by Neocosmospora sp. AF3, the molecule is first broken down into N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide and chrysanthemic acid. nih.gov The N-hydroxymethyl derivative is subsequently converted to this compound (THPI). nih.gov THPI itself is a known metabolite of other pesticides, such as Captan and Folpet. researchgate.netnih.gov Further degradation of the ring can occur; for instance, the degradation of captan can also yield cis-4-cyclohexene-1,2-dicarboxylic acid and 1,2,3,6-tetrahydrophthalamic acid. nih.gov There is also potential for the downstream formation of acrylamide, although its subsequent products have not been fully explored. nih.gov

| Parent Compound | Metabolite | Reference |

|---|---|---|

| Tetramethrin | N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide | nih.gov |

| Tetramethrin | This compound | nih.gov |

| Tetramethrin | Chrysanthemic acid | nih.gov |

| Captan | cis-4-Cyclohexene-1,2-dicarboxylic acid | nih.gov |

| Captan | 1,2,3,6-Tetrahydrophthalamic acid | nih.gov |

Once formed, the this compound ring can undergo further biochemical transformations, including hydroxylation and reduction. Metabolism studies of [cyclohexene-14C]captan in animal models have shown that the tetrahydrophthalimide (THPI) ring is subject to various oxidative and reductive processes. fao.org

Major metabolites identified include hydroxylated derivatives such as cis- or trans-3-hydroxy-1,2,3,6-tetrahydrophthalimide (3-OH THPI) and cis- or trans-5-hydroxy-1,2,5,6-tetrahydrophthalimide (5-OH THPI). fao.org Furthermore, a dihydroxylated and reduced metabolite, 4,5-dihydroxyhexahydrophthalimide (4,5-diOH HHPI), has also been identified, indicating that both hydroxylation and saturation of the cyclohexene (B86901) ring can occur as part of the metabolic pathway. fao.org

| Transformation | Resulting Metabolite | Reference |

|---|---|---|

| Hydroxylation | cis- or trans-3-hydroxy-1,2,3,6-tetrahydrophthalimide | fao.org |

| Hydroxylation | cis- or trans-5-hydroxy-1,2,5,6-tetrahydrophthalimide | fao.org |

| Hydroxylation and Reduction | 4,5-dihydroxyhexahydrophthalimide | fao.org |

Environmental Degradation Pathways

Sulphonic Acid Addition Reactions

While specific literature detailing the direct addition of sulphonic acid to the double bond of this compound is not extensively documented, the reaction is plausible based on the fundamental principles of electrophilic addition to alkenes. The carbon-carbon double bond within the cyclohexene ring of the molecule is susceptible to attack by strong electrophiles.

The generally accepted mechanism for such a reaction would involve the electrophilic attack of a sulfonating agent, such as sulfur trioxide (SO₃) or concentrated sulfuric acid, on the double bond. This process is initiated by the interaction of the π-electrons of the alkene with the electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (e.g., a bisulfate ion or water) to yield the final sulfonic acid addition product. This reaction would result in the saturation of the cyclohexene ring and the introduction of a sulfonic acid group. Related compounds, such as phthalimide-N-sulfonic acid, have been synthesized and utilized as catalysts in other organic reactions, demonstrating the chemical compatibility of the imide structure with sulfonic acid moieties.

Oxidation and Reduction Reactions of the Imide Moiety

The imide moiety of this compound is a robust functional group, but it can undergo oxidation and reduction under specific conditions.

Oxidation: The imide functional group itself is in a high oxidation state and is generally resistant to further oxidation. However, related reactions show the formation of the imide ring from less oxidized precursors. For instance, 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams), which are partially reduced forms of phthalimides, can be oxidized to the corresponding imides. This transformation underscores the stability of the imide ring as an oxidation product. A variety of oxidizing agents can accomplish this, with differing efficiencies and reaction times.

Table 1: Comparison of Oxidizing Agents for the Formation of Phthalimides from Hydroxylactams

| Oxidizing Agent | Equivalents | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Nickel Peroxide (NiO₂) | 50 | Toluene (B28343) | Reflux | 5–32 hours |

| Pyridinium Chlorochromate (PCC) / Silica Gel | 3 | Dichloromethane | Room Temp | 1–3 hours |

Reduction: The carbonyl groups of the imide moiety can be completely reduced to methylene (B1212753) groups (CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is widely used for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbons. jove.com An iminium ion is formed as an intermediate, which then undergoes a second hydride attack to yield the final cyclic amine. jove.com This reaction effectively converts the this compound into the corresponding saturated heterocyclic amine. masterorganicchemistry.com

Nucleophilic Substitution Reactions on Substituted Tetrahydrophthalimides

Nucleophilic substitution reactions can occur on derivatives of this compound, typically at the nitrogen atom or on a substituent attached to the nitrogen.

A primary example involves the N-alkylation of the imide. The N-H bond of this compound is weakly acidic and can be deprotonated by a base to form a nucleophilic anion. This anion can then react with an alkyl halide in a classic nucleophilic substitution reaction to form an N-substituted tetrahydrophthalimide. This is a variation of the well-known Gabriel synthesis of primary amines.

Another important class of reactions involves nucleophilic attack on a side chain attached to the imide nitrogen. A notable example is the fungicide Captan, which is N-(trichloromethylthio)-3,4,5,6-tetrahydrophthalimide. In biological systems, Captan reacts with thiols, which act as nucleophiles. The thiol attacks the sulfur atom of the trichloromethylthio side chain, leading to the cleavage of the nitrogen-sulfur bond and the release of the tetrahydrophthalimide anion.

Polymerization Reactions of Tetrahydrophthalimide Derivatives

Homopolymerization of N-Creatinyltetrahydrophthalimide

Based on analogous compounds, the homopolymerization of an N-substituted tetrahydrophthalimide monomer like N-Creatinyltetrahydrophthalimide would likely proceed via a free-radical mechanism. The polymerization is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals upon heating or UV irradiation. These radicals then add across the carbon-carbon double bond of the monomer's cyclohexene ring, initiating the growth of a polymer chain.

Copolymerization with Acrylonitrile (B1666552)

N-substituted imides can be copolymerized with other vinyl monomers, such as acrylonitrile, through free-radical polymerization. ijraset.com The characteristics of the resulting copolymer, including whether it is alternating, block, or random, depend on the reactivity ratios of the two monomers. The incorporation of acrylonitrile can significantly modify the thermal and mechanical properties of the final polymer. ijraset.com Studies on the copolymerization of N-(4-Nitrophenyl) maleimide with acrylonitrile have shown that the process can be carried out in solvents like DMF or THF using radical initiators. ijraset.com

Mechanisms of Imide Subunit Incorporation into Polymers

The incorporation of the imide subunit into a polymer backbone occurs via a radical addition mechanism. The process can be described in three main stages:

Initiation: A free radical (I•) generated from an initiator molecule attacks the π-bond of the monomer's cyclohexene ring, forming a new carbon-radical bond and creating a radical center on the adjacent carbon atom.

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This step repeats, progressively adding monomer units and extending the polymer chain. The entire imide-containing cyclic structure is incorporated as a pendant group to the main polymer backbone during each addition.

Termination: The growth of the polymer chain is halted. This can occur through several mechanisms, such as combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).

This mechanism ensures that the structural integrity of the imide ring is maintained within the final polymer structure, where it can impart specific properties such as thermal stability and rigidity to the material.

Spectroscopic and Analytical Characterization Methodologies for 3,4,5,6 Tetrahydrophthalimide and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in 3,4,5,6-Tetrahydrophthalimide and its derivatives. The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of bonds within the molecule.

In the analysis of N-substituted cis-1,3,4,6-tetrahydrophthalimide derivatives, FT-IR spectra clearly indicate the successful modification of the parent imide structure. researchgate.net A key observation is the disappearance of the N-H group band, typically found around 3203 cm⁻¹, upon N-alkylation or other substitutions at the nitrogen atom. researchgate.net Concurrently, significant absorption bands appear in the region of 1770-1780 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups within the imide ring. researchgate.net Additional bands corresponding to the C=C bond of the cyclohexene (B86901) ring are observed between 1600-1647 cm⁻¹. researchgate.net Other important vibrations include the C-N stretching band (1327-1370 cm⁻¹) and, depending on the derivative, C-O stretching bands (1152-1263 cm⁻¹). researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (parent imide) | ~3203 | Imide N-H |

| C=O Stretch (asymmetric & symmetric) | 1770 - 1780 | Imide C=O |

| C=C Stretch | 1600 - 1647 | Alkene C=C |

| C-N Stretch | 1327 - 1370 | Imide C-N |

These characteristic absorption bands allow for the rapid confirmation of the imide functional group and the successful derivatization at the nitrogen position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives, providing precise information about the chemical environment of hydrogen and carbon atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the this compound core, the spectrum is characterized by signals corresponding to the protons on the cyclohexene ring and the imide proton.

Olefinic Protons (-CH=CH-): The two protons on the double bond of the cyclohexene ring typically appear as a multiplet in the downfield region of the aliphatic spectrum, often around 5.6 ppm. researchgate.net

Allylic Protons (-CH-C=C): The two protons adjacent to the double bond and the carbonyl groups are expected to resonate at a distinct chemical shift.

Aliphatic Protons (-CH₂-): The protons of the two methylene (B1212753) groups in the cyclohexene ring will appear as multiplets in the upfield region.

Imide Proton (-NH-): A broad singlet corresponding to the imide proton is expected, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

In N-substituted derivatives, the signal for the imide proton disappears, and new signals corresponding to the substituent group appear. For example, an N-benzyl substituted derivative would show characteristic aromatic signals between 7-8 ppm and a singlet for the benzylic CH₂ protons.

Carbonyl Carbons (C=O): The two imide carbonyl carbons are the most deshielded and appear significantly downfield, typically in the range of 160-180 ppm. mdpi.com For instance, in related bis-naphthalimide derivatives, these carbons are observed around 164.1 ppm. mdpi.com

Olefinic Carbons (-CH=CH-): The sp² hybridized carbons of the double bond are found in the intermediate region of the spectrum, generally between 120-140 ppm.

Aliphatic Carbons (-CH₂- and -CH-): The sp³ hybridized carbons of the cyclohexene ring resonate in the upfield region of the spectrum, typically between 20-50 ppm.

The precise chemical shifts can be influenced by the solvent and the nature of any substituents on the core structure. mdpi.comresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imide C=O | - | 160 - 180 |

| Olefinic CH | ~5.6 | 120 - 140 |

| Allylic CH | Data not specified | Data not specified |

| Aliphatic CH₂ | Data not specified | 20 - 50 |

| Imide NH | Variable (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular weight: 151.16 g/mol ), electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern. nist.gov The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 151, confirming the molecular weight. nist.gov The fragmentation pattern provides structural information, with key fragments arising from the cleavage of the cyclohexene ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly relevant for the analysis of this compound (THPI), which is a principal metabolite of the fungicide captan (B1668291). epa.govnih.govnih.gov

In food and environmental analysis, GC-MS is used to detect residues of THPI. nih.gov However, the analysis is challenging because the parent compound, captan, is thermally labile and can degrade to THPI in the hot GC injector port. eurl-pesticides.eueurl-pesticides.eu This in-source degradation can lead to an overestimation of the actual THPI present in the sample. eurl-pesticides.eu To mitigate this, specialized injection techniques, such as on-cold injection, have been developed to minimize the thermal breakdown of captan, allowing for a more accurate quantification of its metabolite, THPI. ekb.eg The high selectivity of the mass spectrometer detector, particularly in tandem MS (MS/MS) mode, allows for the detection of THPI at low concentrations, often at a limit of quantitation of 0.01 mg/kg. nih.gov

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) has emerged as a superior alternative to GC for the analysis of thermally labile compounds like captan and its metabolite THPI. eurl-pesticides.eu In SFC, a supercritical fluid, typically carbon dioxide, is used as the mobile phase. This allows for analysis at much lower temperatures than in GC.

The key advantage of SFC-MS/MS is the elimination of thermal degradation in the injection source. eurl-pesticides.eu When coupled with an electrospray ionization (ESI) source, SFC allows for the direct analysis of the parent compound without converting it to its metabolite, thus avoiding quantification uncertainties. eurl-pesticides.eu This technique provides high sensitivity and reproducibility for trace analysis in complex matrices like fruits and vegetables, with recoveries typically in the 70-120% range and reproducibility below 10%. eurl-pesticides.eu This makes SFC-MS/MS a robust and reliable method for the regulatory monitoring of these compounds.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Transformation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites and transformation products of this compound. Unlike unit-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy (typically below 5 ppm) and high resolving power. lcms.czepa.gov This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, which is critical for identifying metabolic products. chemeo.comnih.gov

This compound (THPI) is the primary metabolite and degradation product of the fungicide Captan. chemeo.com HRMS is employed to study the further biotransformation of THPI in biological systems. Metabolic reactions typically involve Phase I (functionalization) and Phase II (conjugation) pathways. nist.gov HRMS, often coupled with liquid chromatography (LC-HRMS), can separate complex biological extracts and provide high-quality mass spectra for both the parent compound and its metabolites. nih.gov

For instance, Phase I metabolism of THPI may involve oxidation reactions, such as hydroxylation, leading to the formation of various hydroxylated derivatives (hydroxy-THPI). chemeo.com The high mass accuracy of HRMS allows for the confident identification of the addition of one or more oxygen atoms. By comparing the accurate mass of the metabolite with that of the parent compound, the specific biotransformation can be deduced. chemeo.com Tandem mass spectrometry (MS/MS) experiments on an HRMS platform further provide fragmentation data, which helps to pinpoint the exact location of the metabolic modification on the molecule's structure. chemeo.com

The table below illustrates common biotransformation reactions and the corresponding mass changes that can be precisely measured by HRMS to identify potential metabolites of this compound.

| Phase | Biotransformation Reaction | Mass Change (Da) | Change in Elemental Composition |

|---|---|---|---|

| Phase I | Hydroxylation | +15.9949 | +O |

| Phase I | Dehydrogenation | -2.0156 | -2H |

| Phase I | Oxidation (to ketone) | +13.9792 | +O, -2H |

| Phase II | Glucuronidation | +176.0321 | +C6H8O6 |

| Phase II | Sulfation | +79.9568 | +SO3 |

| Phase II | Glutathione Conjugation | +305.0682 | +C10H15N3O6S |

Thermal Analysis Techniques (DSC) for Thermophysical Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermophysical properties of materials like this compound. eurl-pesticides.eunih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eurl-pesticides.eu This analysis provides critical data on melting point, purity, and the energy associated with phase transitions.

For a crystalline solid such as this compound, a DSC thermogram will exhibit a distinct endothermic peak corresponding to its melting transition. The temperature at the peak of this endotherm is taken as the melting point (Tm), a key physical property for identification and quality control. The reported melting point for this compound is in the range of 168–172°C. The sharpness and symmetry of the melting peak also serve as a qualitative indicator of the sample's purity; impurities typically cause the peak to broaden and shift to a lower temperature. chemicalbook.com

Furthermore, the area under the melting peak is directly proportional to the enthalpy of fusion (ΔHfus). nih.gov This value represents the energy required to break down the crystal lattice structure and is a crucial thermodynamic parameter. While experimental data is not widely published, theoretical calculations suggest an enthalpy of fusion of approximately 17.24 kJ/mol for a related isomer, 1,2,3,6-Tetrahydrophthalimide. DSC provides an experimental route to confirm such values.

The table below summarizes the key thermophysical parameters that can be determined for this compound using DSC.

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs. | Confirms identity; assessment of purity. |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the substance. | Provides insight into the stability of the crystal lattice. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the sample by a specific amount. | Characterizes the thermal properties of the solid and liquid states. |

| Glass Transition (Tg) | Temperature at which an amorphous solid transitions from a rigid to a rubbery state. | Characterization of amorphous content, if present. |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for the separation and quantification of this compound (THPI) from various complex matrices, including environmental, food, and biological samples. scbt.com Both gas and liquid chromatography, often coupled with mass spectrometry, are widely utilized.

Gas Chromatography (GC) has been historically used for the analysis of THPI. Methods often employ a capillary column and a selective detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). A gas-liquid chromatographic (GLC) method for determining THPI in human urine involves extraction with chloroform, cleanup on a Florisil column, and analysis using an NPD. Recoveries from fortified urine samples were reported to be between 82% and 87%. However, a significant challenge in using GC is the analysis of the parent compound, Captan, which is thermally labile and can degrade to THPI in the hot GC injector. lcms.cz This can lead to inaccurate quantification of THPI that was originally present in the sample versus that formed during analysis.

Liquid Chromatography (LC) , particularly coupled with tandem mass spectrometry (LC-MS/MS), is often the preferred method as it avoids the high temperatures that cause thermal degradation. lcms.czeurl-pesticides.eu These methods offer high sensitivity and specificity for quantifying THPI in matrices like human plasma and urine. A typical LC-MS/MS method utilizes a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques. Validation of these methods demonstrates good linearity, recovery (often around 90% for THPI), and precision.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative. SFC coupled to tandem mass spectrometry avoids the thermal degradation issues of GC while potentially offering higher sensitivity than LC for certain compounds.

The following tables summarize published chromatographic methods for the quantification of this compound.

| Matrix | Extraction/Cleanup | Column | Detector | Recovery | LOD/LOQ |

|---|---|---|---|---|---|

| Human Urine | Chloroform extraction, Florisil column cleanup | Not Specified | Nitrogen-Phosphorus (NPD) | 82-87% | Not Specified |

| Bovine Tissues/Milk | Acetonitrile extraction | Capillary GC | Mass-Selective Detector (MSD) | Not Specified | Not Specified |

| Grapes, Must, Wine | Acetone/petroleum ether extraction | Not Specified | Ion Trap Mass Spectrometry (ITMS) | 90-113% | LOQ: 0.01 mg/kg |

| Matrix | Technique | Column | Mobile Phase | Recovery | LOD/LOQ |

|---|---|---|---|---|---|

| Human Plasma & Urine | LC-APCI-MS/MS | Not Specified | Not Specified | ~90% | LOD: 0.58 µg/L (urine), 1.47 µg/L (plasma) |

| Fruits & Vegetables | LC-ESI-MS/MS | Not Specified | Not Specified | 70-120% | LOQ: 0.01 mg/kg |

| Various Foods | LC-ESI(-)-MS/MS | Waters BEH C18 | Acetic acid in water/acetonitrile | Not Specified | Not Specified |

Computational Chemistry and Molecular Modeling Studies of 3,4,5,6 Tetrahydrophthalimide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a derivative of 3,4,5,6-tetrahydrophthalimide, and a protein target.

Derivatives of this compound are known to exhibit potent herbicidal activity by inhibiting the enzyme Protoporphyrinogen (B1215707) Oxidase (PPO). nih.govresearchgate.net This enzyme is the last common enzyme in the biosynthesis of both heme and chlorophyll (B73375). elsevierpure.com Molecular docking simulations have been instrumental in elucidating the binding mode of these inhibitors within the PPO active site. nih.govmdpi.com

Studies involving novel diphenyl ether derivatives incorporating the tetrahydrophthalimide moiety have utilized molecular docking to understand their inhibitory mechanism. nih.gov These simulations serve as a starting point for designing new analogs and building Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net For instance, the docking of N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide, a potent PPO inhibitor, has helped to validate binding assays by correlating binding affinity with enzyme inhibition. researchgate.netelsevierpure.com The simulations typically show that the tetrahydrophthalimide-based inhibitors occupy the active site of PPO, preventing the natural substrate, protoporphyrinogen IX, from binding. researchgate.net Modeling the docking of these inhibitors reveals that their flexible side chains can adopt several binding poses within the catalytic domain of the enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial for optimizing lead compounds and designing new molecules with enhanced efficacy.

For this compound derivatives, SAR analyses have been pivotal in identifying the key structural features that govern their herbicidal potency. nih.govresearchgate.net Research has consistently shown a strong correlation between the substitution pattern on the N-phenyl ring and the compound's ability to inhibit PPO. acs.org

| Structural Feature | Position on N-phenyl Ring | Impact on Herbicidal Activity | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., F, Cl) | 2- or 4-position | Enhances PPO inhibition and herbicidal activity | acs.org |

| Lipophilic groups | 2- or 4-position | Enhances herbicidal activity | acs.org |

| 5- or 6-membered ring systems | 5-position | Impacts crop selectivity and overall activity | acs.org |

While QSAR and SAR modeling are powerful tools for predicting various biological activities, a review of the scientific literature indicates a lack of specific studies focused on developing such models for the prediction of insect repellent activity for this compound or its direct derivatives. Research in this area has tended to focus on other chemical classes, such as aryl amides and terpenoids. Developing a QSAR model for repellent activity would typically involve synthesizing a library of tetrahydrophthalimide derivatives, measuring their repellency (e.g., protection time against mosquito bites), calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size), and then using statistical methods to build a predictive model.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. epa.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for conformational analysis, as they can explore the different shapes (conformations) a molecule can adopt and the energy barriers between them. nih.gov

For a molecule like this compound, which contains a flexible cyclohexene (B86901) ring, MD simulations could provide valuable insights into its conformational landscape. Such studies would reveal the preferred puckering of the six-membered ring and the rotational freedom of the N-aryl substituent, which can be critical for its binding to a target protein. Although MD is a widely applied technique for studying biomolecular systems and materials, specific studies detailing the conformational analysis and dynamics of the standalone this compound molecule are not prominently featured in the available literature. epa.govnih.gov However, the principles of MD are routinely used to investigate the stability of protein-ligand complexes, including those involving inhibitors docked into enzymes like PPO, to understand how the system behaves over time. epa.gov

Theoretical Studies of Reaction Mechanisms (e.g., AM1 method for hydrolysis)

Theoretical studies using quantum chemical methods are essential for understanding the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. The hydrolysis of the imide ring in this compound is a critical reaction for its degradation in the environment and is a key step in the metabolism of related pesticides like Captan (B1668291).

The hydrolysis of N-phenylimide herbicides, such as Flumioxazin, which contains the tetrahydrophthalimide structure, has been studied kinetically. researchgate.net These studies show that the reaction proceeds via a base-catalyzed opening of the cyclic imide moiety. researchgate.net Under acidic or neutral conditions, the resulting anilic acid derivative can then degrade further. researchgate.net Kinetic analysis has revealed that the acid-catalyzed cleavage of the amide bond is an intramolecular reaction. researchgate.net

While specific studies employing the AM1 method for the hydrolysis of this compound were not identified, more advanced computational methods like Møller-Plesset perturbation (MP2) theory have been used to investigate the reverse reaction: the formation of N-phenylphthalimide from phthalanilic acid. mdpi.com These high-level calculations have shown that the final dehydration step is rate-determining and that the reaction is catalyzed by molecules that can act as both proton donors and acceptors. mdpi.com Such computational studies provide a detailed, step-by-step picture of the bond-making and bond-breaking processes, which is crucial for predicting the stability and degradation pathways of these compounds.

Biological and Biomedical Research Applications of 3,4,5,6 Tetrahydrophthalimide Derivatives

Agrochemical Applications and Mechanisms of Action

Herbicidal Activity and Development

Derivatives of 3,4,5,6-tetrahydrophthalimide are a significant class of herbicides used to control a broad spectrum of weeds. acs.orgnih.govresearchgate.net Their development has been driven by their high efficacy and novel modes of action.

The primary mechanism of herbicidal action for many this compound derivatives is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is a critical enzyme in the biosynthetic pathway of both chlorophyll (B73375) in plants and heme in mammals. nih.gov By inhibiting this enzyme, these herbicides disrupt the production of these essential molecules.

The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate then leaks from the chloroplasts into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. researchgate.net This light-dependent activity results in the characteristic rapid bleaching and necrotic lesions seen on treated plants.

Several studies have synthesized and evaluated novel this compound derivatives for their PPO-inhibiting activity. For instance, a series of novel diphenyl ether derivatives containing the tetrahydrophthalimide moiety were designed and found to be potent PPO inhibitors. acs.orgresearchgate.net One particular compound, 6c, exhibited a half-maximal inhibitory concentration (IC50) value of 0.00667 mg/L against maize PPO, which was seven times more active than the commercial herbicide Oxyfluorfen. acs.org

Similarly, novel tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties have been synthesized and shown to be effective PPO inhibitors with significant herbicidal activity against various broadleaf weeds. acs.org

Table 1: PPO Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound 6c (diphenyl ether derivative) | Maize PPO | 0.00667 mg/L | acs.org |

| Oxyfluorfen (commercial herbicide) | Maize PPO | 0.0426 mg/L | acs.org |

| N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide | Mouse Liver Mitochondria PPO | Kd of 0.41 nM | nih.gov |

The herbicidal efficacy of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their activity and selectivity.

Research has shown that the N-substituent on the phthalimide (B116566) ring plays a critical role in determining the herbicidal potency. For N-phenyl substituted derivatives, the presence of electron-withdrawing groups, such as fluorine or chlorine atoms, at the 2- or 4-position of the phenyl ring generally enhances herbicidal activity. acs.org

The lipophilicity of the molecule, influenced by the substituents, is another key factor. A balance of lipophilic and hydrophilic properties is necessary for the molecule to effectively penetrate the plant cuticle and reach its target site within the chloroplasts.

Table 2: Herbicidal Efficacy of Tetrahydrophthalimide Derivatives Against Various Weed Species

| Compound | Weed Species | Application Rate (g a.i./ha) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Compound B11 | Abutilon theophrasti | 18.75 | >90 | acs.org |

| Compound B11 | Amaranthus retroflexus | 18.75 | >90 | acs.org |

| Compound B11 | Portulaca oleracea | 18.75 | >90 | acs.org |

| Compound A20 & B20 | Abutilon theophrasti | 37.5 | 100 | acs.org |

| Compound A20 & B20 | Amaranthus retroflexus | 37.5 | 100 | acs.org |

| Compound A20 & B20 | Portulaca oleracea | 37.5 | 100 | acs.org |

The rapid cell death and tissue necrosis caused by PPO-inhibiting herbicides can also be utilized for crop desiccation prior to harvest. wikipedia.orgnmsu.edu Desiccants are chemicals that promote the rapid drying of plant tissues, which can facilitate mechanical harvesting and improve crop quality. nmsu.edu While specific studies focusing solely on this compound derivatives as desiccants are limited, the mode of action of PPO inhibitors, which leads to rapid foliage death, is consistent with the properties of a desiccant. wikipedia.org

Abscission, the shedding of plant parts like leaves and fruits, can also be influenced by chemical treatments. However, there is currently limited direct research available that specifically investigates the role of this compound derivatives as agents for inducing or preventing abscission.

Insecticidal Activity (e.g., as part of Pyrethroids like Tetramethrin)

The this compound moiety is a structural component of the synthetic pyrethroid insecticide, Tetramethrin (B1681291). wikipedia.orginchem.org Tetramethrin is a potent, broad-spectrum insecticide that acts on the nervous system of insects. wikipedia.org

Upon administration to mammals, Tetramethrin is metabolized through various pathways, including the cleavage of the ester linkage. inchem.orgepa.gov This cleavage results in the formation of chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, which is then non-enzymatically converted to this compound (TPI). inchem.org TPI has been identified as a minor urinary and fecal metabolite of Tetramethrin. inchem.org

Fungicidal Activity (e.g., as a metabolite of Captan (B1668291) and Folpet)

This compound is a primary and relatively stable metabolite of the broad-spectrum fungicides Captan and Folpet. tandfonline.comosu.edu These fungicides have been used for decades to control a wide range of fungal diseases on fruits, vegetables, and ornamental plants. nih.gov

The fungicidal activity of Captan and Folpet is primarily attributed to the parent molecules and their degradation to the highly reactive intermediate, thiophosgene. tandfonline.comosu.edu This reaction occurs rapidly in the presence of thiols, which are abundant in fungal cells. researchgate.net Thiophosgene then reacts with various cellular components, leading to the disruption of fungal metabolism and cell death. tandfonline.com

The degradation of Captan yields this compound (THPI) and thiophosgene, while Folpet degrades to phthalimide and thiophosgene. tandfonline.com The THPI metabolite is relatively stable and has been detected in the urine of individuals exposed to Captan. nih.gov

While this compound is a significant degradation product, the primary fungitoxicity is associated with the trichloromethylthio group of the parent fungicides and the subsequent release of thiophosgene. tandfonline.com The direct fungicidal activity of the this compound metabolite itself is considered to be significantly less than that of the parent compounds, Captan and Folpet. researchgate.net

Medicinal Chemistry and Pharmaceutical Research

The this compound core structure is a significant pharmacophore in medicinal chemistry, serving as a foundational component for the development of various therapeutic agents. Its derivatives have been extensively studied, revealing a wide spectrum of biological activities.

Derivatives of the phthalimide and tetrahydrophthalimide scaffold have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.netresearchgate.net Research has focused on synthesizing novel analogues to identify compounds with potent antimicrobial effects, often comparable to existing antibiotics. nih.govnih.gov

One study detailed the synthesis of three series of phthalimide derivatives and evaluated their antimicrobial potential. nih.gov Several of these compounds exhibited significant antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values indicating high potency. For instance, certain acetamide (B32628) derivatives showed strong inhibitory action against all tested microorganisms, with MIC values ranging from 0.49 to 7.81 µg/mL against various bacteria and fungi. nih.gov Another study found that newly synthesized N-substituted phthalimide analogues showed very good activity against Staphylococcus aureus and Escherichia coli. researchgate.net

The antimicrobial activity of these derivatives is influenced by the nature of the substituents attached to the core phthalimide structure. nih.gov By modifying these substituents, researchers can modulate the potency and spectrum of activity. nih.gov For example, some phthalimide Schiff base derivatives have shown high activity against Pseudomonas aeruginosa, Streptococcus pyogenes, and the fungus Candida albicans. nih.govgoogle.com Phthalimide aryl esters have also been investigated, with some showing efficacy against S. aureus, P. aeruginosa, and Candida species, with MIC values of 128 µg·mL⁻¹. nih.gov

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound Series/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Acetamide Derivatives (4c-i) | Gram-positive Bacteria | 0.49 - 7.81 | nih.gov |

| Acetamide Derivatives (4c-i) | Gram-negative Bacteria | 0.49 - 7.81 | nih.gov |

| Acetamide Derivatives (4c-i) | Fungi | 0.49 - 7.81 | nih.gov |

| Sulfonamide Derivatives (5c-e) | Gram-positive & Gram-negative Bacteria | 0.98 - 15.63 | nih.gov |

| Alkynyl Derivative (6c) | Bacteria & Fungi | 0.98 - 1.95 | nih.gov |

| Phthalimide Aryl Ester (3b) | S. aureus, P. aeruginosa, C. albicans | 128 | nih.gov |

| Hydrazone Derivative (12) | Bacillus subtilis | Activity compared to Ampicillin (133%), Cefotaxime (106%), Gentamicin (88.8%) | uni-regensburg.de |

The phthalimide scaffold is integral to several anticancer agents, and its derivatives have been a focus of research for developing new cancer therapeutics. elsevierpure.comnih.gov Studies have shown that compounds incorporating this structure can exhibit significant cytotoxic effects against various human cancer cell lines. elsevierpure.comresearchgate.net

Research into a series of phthalimide derivatives revealed in vitro cytotoxicity against murine tumor cells, including Sarcoma 180 and B-16/F-10 melanoma cells. One particular derivative, designated as compound 4, was shown to induce membrane disruption, DNA fragmentation, and mitochondrial depolarization in Sarcoma 180 cells in a time- and dose-dependent manner, suggesting apoptosis as a possible mechanism of action.

The anticancer potential of these derivatives is often evaluated by their 50% inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by half. For example, newly synthesized phthalimide derivatives with disulfide bonds were evaluated for their in vitro antiproliferative activities against human cancer cells like Hela, MCF-7, and A549. researchgate.net Several of these compounds showed promising activity, with IC₅₀ values in the low micromolar range. Compound 9b, for instance, exhibited an IC₅₀ of 2.86 µM against A549 lung cancer cells and 3.21 µM against MCF-7 breast cancer cells. researchgate.net Similarly, compounds 6b and 6c showed excellent activity against Hela cells with IC₅₀ values of 2.94 µM and 3.20 µM, respectively. researchgate.net

Table 2: Cytotoxic Activity of Selected Phthalimide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 9b | A549 (Lung Cancer) | 2.86 | researchgate.net |

| Compound 9b | MCF-7 (Breast Cancer) | 3.21 | researchgate.net |

| Compound 6b | Hela (Cervical Cancer) | 2.94 | researchgate.net |

| Compound 6c | Hela (Cervical Cancer) | 3.20 | researchgate.net |

| Compound 2 | A549, MCF-7, HepG2 | 2.73 ± 0.86 to 24.14 ± 3.12 | researchgate.net |

| Compound 3 | A549, MCF-7, HepG2 | 2.73 ± 0.86 to 24.14 ± 3.12 | researchgate.net |

| Compound 8 | A549, MCF-7, HepG2 | 2.73 ± 0.86 to 24.14 ± 3.12 | researchgate.net |

| Compound 9 | A549, MCF-7, HepG2 | 2.73 ± 0.86 to 24.14 ± 3.12 | researchgate.net |

Analogues of this compound have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The inhibition of COX isozymes, particularly COX-2, is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov

Studies have shown that cyclic imides, including tetrahydrophthalimide derivatives, can be potent and selective COX-2 inhibitors. nih.gov In one study, a derivative containing a tetrahydrophthalimide core (compound 12) demonstrated a high level of COX-2 inhibitory activity (IC₅₀ = 0.16 µM) and a selectivity index (SI) greater than 312.5, which is comparable to the reference drug celecoxib. nih.gov The sulphonamide (–SO₂NH₂) and oxime (–C=NOH) fragments were identified as important pharmacophores for interacting with the COX-2 binding pocket. nih.gov Another study designed a series of cyclic imides as selective COX-2 inhibitors, with several compounds exhibiting optimal potency and selectivity.

The structural features of these analogues, such as the presence of specific functional groups, are crucial for their inhibitory activity and selectivity toward the COX-2 isozyme. nih.gov

Table 3: COX Inhibitory Activity of Selected Tetrahydrophthalimide Analogues

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Compound 3 | >50 | 0.20 | >250 | nih.gov |

| Compound 12 | >50 | 0.16 | >312.5 | nih.gov |

| Compound 6a | >120 | 0.18 | 668 | |

| Compound 6b | >120 | 0.24 | 500 | |

| Compound 7a | >120 | 0.28 | 428 | |

| Compound 7b | >120 | 0.36 | 363 |

The phthalimide ring system, including its tetrahydro- derivative, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its ability to serve as a versatile foundation for synthesizing diverse molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. elsevierpure.com

The structural characteristics of the phthalimide core, such as the hydrophobic -CO-N(R)-CO- pharmacophore group, enhance its potential to cross biological membranes, which is a crucial property for drug candidates. researchgate.net Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, allowing for specific interactions with biological targets like enzymes and receptors.